3-Amino-4-(difluoromethoxy)benzonitrile chemical structure and properties
3-Amino-4-(difluoromethoxy)benzonitrile chemical structure and properties
An In-depth Technical Guide to 3-Amino-4-(difluoromethoxy)benzonitrile
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The difluoromethoxy group (-OCHF₂) is of particular interest, serving as a metabolically stable, lipophilic bioisostere for hydroxyl or methoxy groups. 3-Amino-4-(difluoromethoxy)benzonitrile emerges as a significant building block, offering a unique convergence of three key functional groups on a single aromatic scaffold: a nucleophilic amino group, a versatile nitrile, and the modulating difluoromethoxy moiety. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of these functional groups creates a platform for diverse chemical transformations, making it a valuable intermediate for constructing complex molecular architectures for novel therapeutics and advanced materials.[1]
PART 1: Molecular Structure and Physicochemical Properties
The foundation of a molecule's utility lies in its structure and inherent properties. The arrangement of the amino, difluoromethoxy, and cyano groups on the benzene ring dictates its reactivity, solubility, and electronic characteristics.
Chemical Structure
The IUPAC name for this compound is 3-amino-4-(difluoromethoxy)benzonitrile. Its structure is characterized by a 1,2,4-trisubstituted benzene ring.
Caption: Retrosynthetic pathway for the target molecule.
Hypothetical Experimental Protocol
This protocol details a plausible multi-step synthesis. Causality : We begin with nitration, as the hydroxyl group is a strong ortho-, para-director, ensuring the nitro group is introduced at the desired position. This is followed by difluoromethylation of the more acidic phenolic hydroxyl group. The final step is a standard, high-yielding reduction of the nitro group.
Step 1: Nitration of 4-Hydroxybenzonitrile
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Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Reagent Addition : Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5 °C. The low temperature is critical to prevent over-nitration and side reactions.
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Reaction : Stir the mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
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Workup : Carefully pour the reaction mixture onto crushed ice. The product, 3-nitro-4-hydroxybenzonitrile, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Difluoromethylation of 3-Nitro-4-hydroxybenzonitrile
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Setup : To a high-pressure reaction vessel, add 3-nitro-4-hydroxybenzonitrile (1.0 eq), a suitable base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like DMF or acetonitrile.
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Reagent Addition : Seal the vessel and introduce chlorodifluoromethane (CHClF₂) gas or a suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate).
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Reaction : Heat the mixture to 80-100 °C. The reaction is performed under pressure and requires careful monitoring. The base deprotonates the phenol, forming a phenoxide that acts as a nucleophile to displace the chloride from the difluoromethyl source.
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Workup : After cooling and venting, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude 3-nitro-4-(difluoromethoxy)benzonitrile by column chromatography.
Step 3: Reduction of 3-Nitro-4-(difluoromethoxy)benzonitrile
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Setup : Dissolve the nitro compound (1.0 eq) in ethanol or methanol.
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Catalyst Addition : Add a catalyst such as palladium on carbon (Pd/C, 5-10 mol%) or use a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl. [2]3. Reaction : For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed. For SnCl₂ reduction, heat the mixture at reflux.
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Workup : For hydrogenation, filter the reaction through Celite to remove the catalyst and concentrate the filtrate. For SnCl₂ reduction, basify the acidic solution with NaOH or NaHCO₃ to precipitate tin salts and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Amino-4-(difluoromethoxy)benzonitrile.
PART 3: Spectroscopic and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data, based on established principles and data from analogous structures. [3][4]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic region (δ 6.8-7.5 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets).- Difluoromethoxy proton (δ 6.5-7.5 ppm): A characteristic triplet due to coupling with the two fluorine atoms (²JH-F ≈ 70-75 Hz).- Amino protons (δ 4.0-5.5 ppm): A broad singlet, which may exchange with D₂O. |
| ¹³C NMR | - Aromatic carbons (δ 100-160 ppm): Six distinct signals.- Nitrile carbon (δ 115-120 ppm).- Difluoromethoxy carbon (δ 110-120 ppm): A triplet due to one-bond coupling with fluorine (¹JC-F ≈ 240-260 Hz). |
| ¹⁹F NMR | A single signal, likely a doublet due to coupling with the methine proton (²JF-H ≈ 70-75 Hz). |
| IR Spectroscopy | - N-H stretches (amino): Two sharp peaks around 3350-3450 cm⁻¹.- Aromatic C-H stretch: ~3050 cm⁻¹.- C≡N stretch (nitrile): A strong, sharp peak around 2220-2240 cm⁻¹.<[5]br>- C-O-C stretch (ether): ~1250 cm⁻¹.- C-F stretches: Strong absorptions in the 1000-1100 cm⁻¹ region. |
| Mass Spec (ESI+) | - Molecular Ion Peak [M+H]⁺ at m/z 185.05. |
Analytical Workflow for Quality Control
A self-validating system for confirming the successful synthesis and purity of each batch is crucial.
Caption: A comprehensive analytical workflow for quality control.
PART 4: Reactivity and Applications
The synthetic value of 3-Amino-4-(difluoromethoxy)benzonitrile lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.
Key Chemical Transformations
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Amino Group (-NH₂) : Acts as a potent nucleophile and a directing group. It can be readily acylated to form amides, alkylated, or undergo diazotization to be converted into a wide range of other functional groups (e.g., -OH, -halogens).
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Nitrile Group (-C≡N) : Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like LiAlH₄.
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Aromatic Ring : The electron-donating amino and difluoromethoxy groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C5 position.
Caption: Key reactions of the core functional groups.
Applications in Research and Development
This molecule is not an end-product but a strategic intermediate. Its value is realized in its ability to access complex, high-value molecules.
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Drug Discovery : As a fluorinated building block, it is highly valuable for lead optimization in medicinal chemistry. The benzonitrile moiety is a known pharmacophore in many enzyme inhibitors. [1]The difluoromethoxy group can enhance metabolic stability, improve cell permeability, and modulate pKa, all critical parameters in drug design. It is a prime candidate for synthesizing inhibitors of kinases, proteases, and other enzymes implicated in oncology, immunology, and neurological disorders. [1][6][7]
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Agrochemicals : Similar to pharmaceuticals, the development of new pesticides and herbicides benefits from fluorinated intermediates that can lead to more potent and environmentally stable active ingredients.
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Materials Science : Benzonitrile derivatives can exhibit unique electronic and photophysical properties. [8]This molecule could serve as a precursor for novel organic light-emitting diodes (OLEDs), sensors, or other functional materials where fine-tuning of electronic properties is required.
PART 5: Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety. The following information is based on data for structurally related compounds. [9][10][11]
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Hazard Identification :
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Handling and Personal Protective Equipment (PPE) :
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Work in a well-ventilated area or a chemical fume hood. [11][12] * Wear standard PPE: safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [11][13] * Avoid breathing dust. Use proper weighing and transfer techniques to minimize dust generation. [11][14] * Wash hands thoroughly after handling. [13][15]
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Storage :
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Disposal :
References
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precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. U.S. Food and Drug Administration. Retrieved from [Link]
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LookChem. (n.d.). 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer. Retrieved from [Link]
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PubMed. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. National Library of Medicine. Retrieved from [Link]
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EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]
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MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]
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NJ Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY. Retrieved from [Link]
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Chemsrc. (2025). CAS#:1809015-77-7 | 3-[(3-Amino-4-fluorophenyl)hydroxymethyl]benzonitrile. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Library of Medicine. Retrieved from [Link]
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ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved from [Link]
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BMRB. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]
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ChemRxiv. (n.d.). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. Retrieved from [Link]
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